Product packaging for H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH(Cat. No.:)

H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH

Cat. No.: B10781328
M. Wt: 498.7 g/mol
InChI Key: PCFMKLVXKKAJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peptide Chemistry and Biological Roles

Peptides are short chains of amino acids linked by peptide bonds. wikipedia.org These biologically important molecules are fundamental to a vast array of physiological processes. allresearchjournal.com They can act as hormones, neurotransmitters, and enzyme inhibitors, playing crucial roles in cell signaling, immune responses, and metabolism. dergipark.org.trajpbp.com The sequence and type of amino acids in a peptide chain dictate its specific function. allresearchjournal.com Peptides are synthesized in living organisms through the transcription of DNA and can also be created synthetically in a laboratory. allresearchjournal.com The chemical synthesis of peptides, often accomplished through solid-phase peptide synthesis, allows for the creation of specific sequences for research and therapeutic purposes. vedantu.com

Fundamental Principles of Amino Acid Chirality and the Significance of DL-Configurations in Peptide Systems

A key feature of most amino acids is chirality, meaning they exist in two non-superimposable mirror-image forms, designated as L (levo) and D (dextro) enantiomers. jpt.comnih.gov In nature, proteins are predominantly composed of L-amino acids. jpt.com The specific three-dimensional structure of amino acids is critical for protein folding and function. jpt.com

The inclusion of D-amino acids in a peptide chain, creating a DL-configuration, can dramatically alter the peptide's properties. nih.gov The presence of D-amino acids can influence the peptide's susceptibility to enzymatic degradation, potentially increasing its stability. ajpbp.com Furthermore, the incorporation of D-amino acids affects the peptide's self-assembly properties and its interactions with other biomolecules. nih.govfrontiersin.org This stereochemical diversity is a significant area of investigation in peptide research.

Contextualizing H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH within the Broader Field of Tetrapeptide Research

This compound is a tetrapeptide, meaning it is composed of four amino acids. wikipedia.orgwikipedia.org Tetrapeptides are a class of oligopeptides that are actively studied for their diverse biological activities and potential therapeutic applications. clinisciences.comopenaccesspub.org They can exhibit anti-inflammatory, antioxidant, and antimicrobial properties. clinisciences.com Due to their relatively small size, tetrapeptides serve as valuable models for studying protein structure and interactions. clinisciences.com The specific sequence of amino acids—Cysteine, Valine, Phenylalanine, and Methionine in this case—along with their DL-configurations, defines the unique chemical properties and potential biological significance of this particular molecule.

Rationale for Academic Investigation into Peptides Comprising Racemic Amino Acid Constituents

The study of peptides containing a mix of L- and D-amino acids, known as racemic or heterochiral peptides, is driven by several factors. The introduction of D-amino acids can lead to novel three-dimensional structures and functionalities not observed in their homochiral (all L- or all D-) counterparts. nih.govfrontiersin.org This can result in peptides with enhanced stability against enzymatic degradation, a significant challenge in the development of peptide-based therapeutics. ajpbp.com

Research into peptides with racemic amino acid constituents explores how this stereochemical variation impacts self-assembly, biological activity, and receptor binding. nih.govfrontiersin.org For instance, the alternating arrangement of L- and D-amino acids can induce specific secondary structures, such as β-sheets, which can facilitate self-assembly into hydrogels or other biomaterials. nih.govfrontiersin.org Understanding the principles of racemization during peptide synthesis is also a critical area of study to ensure the production of pure and well-defined peptide structures. nih.govacs.orgpeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N4O5S2 B10781328 H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH

Properties

Molecular Formula

C22H34N4O5S2

Molecular Weight

498.7 g/mol

IUPAC Name

2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C22H34N4O5S2/c1-13(2)18(26-19(27)15(23)12-32)21(29)25-17(11-14-7-5-4-6-8-14)20(28)24-16(22(30)31)9-10-33-3/h4-8,13,15-18,32H,9-12,23H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)(H,30,31)

InChI Key

PCFMKLVXKKAJSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for H Dl Cys Dl Val Dl Phe Dl Met Oh Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. iris-biotech.de This method simplifies the purification process by enabling the removal of excess reagents and byproducts through simple filtration and washing. iris-biotech.de

Fmoc/tBu and Boc Chemistry Considerations for DL-Amino Acid Incorporation

The two predominant strategies in SPPS are Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bzl (tert-butoxycarbonyl/benzyl) chemistries. iris-biotech.debiosynth.com

Fmoc/tBu Chemistry : This is often the preferred method due to its milder reaction conditions. The Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tert-butyl (tBu). peptide.comiris-biotech.de This orthogonality allows for selective deprotection, which is advantageous for complex syntheses. peptide.com The final cleavage from the resin and removal of side-chain protecting groups typically uses trifluoroacetic acid (TFA), which is less harsh than the hydrofluoric acid (HF) often required in Boc chemistry. iris-biotech.dealtabioscience.com For the synthesis of this compound, the Fmoc strategy would involve using Fmoc-DL-Cys, Fmoc-DL-Val, Fmoc-DL-Phe, and Fmoc-DL-Met derivatives. The side chain of Cysteine requires protection (e.g., with a Trityl group) to prevent side reactions, while Methionine's thioether side-chain is susceptible to oxidation and may require special handling during cleavage. peptide.comoup.comoup.com

Boc/Bzl Chemistry : In this approach, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by groups that require a very strong acid, like HF, for removal. peptide.com While both protecting groups are acid-labile, their differing sensitivities allow for selective removal. biosynth.compeptide.com During Boc deprotection, tert-butyl cations are formed, which can lead to undesired side reactions with nucleophilic residues like Cysteine and Methionine. peptide.com Therefore, scavengers are essential during the cleavage step.

Strategy Nα-Protection Side-Chain Protection Deprotection Condition (Nα) Final Cleavage Condition Key Advantages Key Disadvantages
Fmoc/tBu Fmoc (Base-labile)tBu, Trt (Acid-labile)Piperidine in DMFTFAMilder conditions, OrthogonalPotential for diketopiperazine formation at dipeptide stage
Boc/Bzl Boc (Acid-labile)Benzyl-based (Strong acid-labile)TFA in DCMHF, TFMSACan be better for some "difficult sequences"Requires harsh and toxic reagents (HF), Non-orthogonal

Racemization Control During Coupling Steps in SPPS of Peptides with DL-Amino Acids

A significant challenge in peptide synthesis is the potential for racemization, or the loss of stereochemical integrity, at the α-carbon of the activated amino acid. scripps.edupeptide.com This issue is particularly relevant when synthesizing peptides with specific stereochemistry, though less critical when the target is a mixture of diastereomers, as with this compound. However, controlling racemization is still important to ensure a predictable and reproducible mixture of products.

Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate. scripps.edu The rate of racemization is influenced by the coupling reagents, temperature, and the specific amino acids involved. Cysteine and Histidine are known to be particularly susceptible to racemization. peptide.com

Methods to Minimize Racemization:

Coupling Reagents : The choice of coupling reagent is critical. Carbodiimides (like DIC) when used with additives such as Hydroxybenzotriazole (HOBt) or its analogues (e.g., 6-Cl-HOBt, HOAt) can suppress racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate and promoting the formation of a less racemization-prone active ester. peptide.com Uronium/aminium-based reagents like HBTU and HATU are also designed to reduce racemization.

Pre-activation : Pre-activating the protected amino acid before adding it to the resin-bound peptide can help avoid side reactions like guanidinylation of the N-terminus, which can occur with uronium/aminium reagents. peptide.com

Temperature : Performing coupling reactions at lower temperatures can help reduce the rate of racemization.

Studies have shown that the level of racemization during a typical SPPS cycle can be low, often 0.4% or less per cycle. researchgate.netnih.govresearchgate.net

Resin Selection and Cleavage Conditions for this compound

Resin Selection : For Fmoc-based synthesis of a peptide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. peptide.com The 2-CTC resin is highly acid-labile, allowing the peptide to be cleaved while keeping side-chain protecting groups intact, which is useful for fragment condensation strategies. peptide.com

Cleavage Conditions : The final step in SPPS is cleaving the peptide from the resin and removing the side-chain protecting groups. In Fmoc chemistry, this is typically achieved with a TFA "cocktail". The composition of this cocktail is crucial, especially for peptides containing sensitive residues like Cysteine and Methionine. oup.comthermofisher.com Reactive cationic species generated from protecting groups during cleavage can cause side reactions. To prevent this, scavengers are added to the TFA.

Residue Potential Side Reaction during Cleavage Common Scavengers
Methionine (Met) Oxidation of the thioether side chain, S-alkylationThioanisole, 1,2-ethanedithiol (EDT)
Cysteine (Cys) Oxidation to form disulfide bonds, reaction with trityl cations1,2-ethanedithiol (EDT), Triisopropylsilane (TIS)
Phenylalanine (Phe) No major side reactions under standard cleavage conditions.Not typically required.
Valine (Val) No major side reactions under standard cleavage conditions.Not typically required.

A common cleavage cocktail for a peptide like this would be TFA/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5), as TIS is effective at scavenging the trityl cations from Cysteine protection. For peptides containing methionine, thioanisole is often included.

Purification Methodologies for Synthetic DL-Peptides (e.g., Reverse-Phase HPLC)

After cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with impurities such as truncated or deletion sequences and products of side reactions. bachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides. bachem.compepdd.comamericanpeptidesociety.org

In RP-HPLC, the separation is based on the hydrophobicity of the molecules. americanpeptidesociety.orgharvardapparatus.com The crude peptide is loaded onto a hydrophobic stationary phase (typically C18 silica) and eluted with a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA. bachem.comamericanpeptidesociety.org More hydrophobic peptides interact more strongly with the column and elute later. americanpeptidesociety.org

Since this compound is synthesized from DL-amino acids, the crude product will be a complex mixture of diastereomers. RP-HPLC can often separate these diastereomers, providing distinct peaks for different stereoisomers. Fractions corresponding to the desired peaks are collected, pooled, and then lyophilized to obtain the final purified peptide as a white powder. bachem.com

Solution-Phase Peptide Synthesis Approaches for this compound and Analogues

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, especially for large-scale production and the synthesis of very large peptides through fragment condensation. slideshare.netchempep.com Its main advantage is that intermediates can be purified at each step, potentially leading to a purer final product. slideshare.netchempep.com However, it is generally more labor-intensive than SPPS. chempep.com

Fragment Condensation Techniques for Tetrapeptides

Fragment condensation is a powerful strategy in which smaller, protected peptide fragments are synthesized (often via SPPS or solution-phase methods) and then coupled together in solution to form a larger peptide. chempep.comspringernature.com For a tetrapeptide like this compound, a "[2+2]" strategy could be employed.

Example [2+2] Fragment Condensation:

Fragment Synthesis : Two dipeptide fragments, such as Boc-DL-Cys(Trt)-DL-Val-OH and H-DL-Phe-DL-Met-OMe, would be synthesized independently.

Fragment Coupling : The two fragments are then coupled in solution using coupling reagents optimized to minimize racemization at the C-terminal residue of the carboxyl component (in this case, DL-Valine).

Deprotection : The final step involves the removal of all protecting groups (Boc, Trt, and the methyl ester) to yield the target tetrapeptide.

This approach can be advantageous for improving solubility and simplifying the purification of intermediates compared to the stepwise synthesis of a longer chain. nih.gov The azide method is a classic fragment condensation technique known for low racemization, which involves converting the C-terminal carboxyl group of one fragment into a reactive peptide azide for coupling. oup.com

Stepwise Elongation Methodologies and Their Limitations

Stepwise elongation is the cornerstone of chemical peptide synthesis, most prominently embodied by Solid-Phase Peptide Synthesis (SPPS). wikipedia.org Pioneered by Robert Bruce Merrifield, SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. wikipedia.org This method simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each step.

The general cycle for adding one amino acid in SPPS consists of:

Deprotection: Removal of the temporary N-terminal protecting group (commonly the Fmoc group) from the resin-bound peptide.

Activation and Coupling: Activation of the carboxyl group of the incoming N-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a new peptide bond. americanpeptidesociety.org

Washing: Thorough washing of the resin to remove all soluble reagents and by-products.

Despite its widespread use, stepwise elongation via SPPS has inherent limitations, particularly for longer or more complex sequences like those containing D-amino acids.

Racemization: A significant challenge in peptide synthesis is the risk of racemization, the loss of stereochemical integrity of the chiral α-carbon of the amino acid. americanpeptidesociety.org This is particularly problematic during the activation step, where over-activation or the presence of base can lead to the formation of an oxazolone intermediate, which is prone to racemization. For a peptide like this compound, which requires precise stereocontrol, preventing the racemization of L-amino acids to D-amino acids (and vice versa) is critical to obtaining the correct final product. The use of additives like Oxyma Pure can help mitigate this risk. americanpeptidesociety.orgacs.org

Aggregation: During the synthesis of longer or hydrophobic peptides, the growing chains can aggregate on the solid support, leading to incomplete reactions and difficult purifications. americanpeptidesociety.orgacs.org This aggregation hinders the access of reagents to the reactive sites, resulting in truncated or deletion sequences. americanpeptidesociety.org

By-product Accumulation: With each reaction cycle, the accumulation of by-products and incomplete reactions leads to a more complex crude product, making the final purification by chromatography more challenging and reducing the isolated yield of the desired peptide. stackexchange.com

Chemo-Enzymatic Synthesis Considerations for Peptides Containing D-Amino Acids

Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the versatility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly advantageous for the synthesis of peptides containing D-amino acids, as enzymes can offer unparalleled stereoselectivity, overcoming the racemization issues often seen in purely chemical methods. nih.gov

Enzymatic peptide synthesis typically operates under kinetic control, where proteases or other hydrolases are used in reverse of their natural function. researchgate.net The process involves two main stages:

Enzymatic Activation (Acyl-Enzyme Formation): An activated acyl donor (typically an amino acid ester) binds to the enzyme's active site. The enzyme then catalyzes the formation of a covalent acyl-enzyme intermediate, releasing the alcohol or other leaving group from the ester. nih.govresearchgate.net Serine and cysteine proteases are commonly used for this purpose. nih.gov

Nucleophilic Substitution (Aminolysis): The acyl-enzyme intermediate is then attacked by a nucleophile, which is the amino group of a second amino acid or peptide (the acyl acceptor). This aminolysis reaction forms the new peptide bond and releases the enzyme, allowing it to begin another catalytic cycle. nih.gov

This process competes with hydrolysis, where water acts as the nucleophile, cleaving the acyl-enzyme intermediate and regenerating the original carboxylic acid. To favor synthesis over hydrolysis, reaction conditions are optimized, such as using organic solvents, low water content, or frozen aqueous media. nih.gov A key advantage of this method is that the enzyme's stereospecificity ensures that only the desired enantiomer reacts, preventing racemization.

Researchers have developed chemo-enzymatic systems that utilize enzymatic activation followed by a nucleophilic substitution reaction for the specific purpose of creating D-amino acid-containing dipeptides. asm.org This involves using enzymes that can recognize and activate D-amino acids to form the crucial intermediate, which then reacts with another amino acid nucleophile. asm.org

The primary challenge in the chemo-enzymatic synthesis of peptides like this compound is the inherent substrate specificity of most natural enzymes, which strongly prefer L-amino acids. nih.gov However, a growing body of research focuses on identifying and engineering enzymes capable of accepting D-amino acids.

Enzyme Screening and Identification: Some naturally occurring enzymes exhibit relaxed or unusual stereospecificity. For instance, D-stereospecific amidohydrolases from Streptomyces species have been identified that preferentially use D-aminoacyl derivatives as acyl donors while favoring L-amino acids as acyl acceptors. asm.org This characteristic makes them highly suitable for the one-pot synthesis of dipeptides with a DL-configuration. asm.org Similarly, certain adenylation domains from nonribosomal peptide synthetases (NRPSs) can be used to activate D-amino acids for dipeptide synthesis. asm.org

Enzyme Engineering: Where natural enzymes are not suitable, protein engineering offers a path to alter substrate specificity. By modifying the amino acid residues within the enzyme's active site (the peptidyltransferase center), it is possible to create variants that can accommodate D-amino acids more efficiently. harvard.edu For example, modifications to ribosomal 23S rRNA have been shown to enhance the incorporation of D-amino acids into proteins in cell-free systems, demonstrating that the catalytic machinery can be re-engineered for unnatural substrates. harvard.edu

The table below summarizes findings on enzymes with capabilities for incorporating D-amino acids, which would be relevant for the synthesis of a DL-peptide.

Table 2: Examples of Enzymes Used in the Synthesis of D-Amino Acid-Containing Peptides

Enzyme/System Enzyme Source/Type Acyl Donor Substrate(s) Acyl Acceptor Substrate(s) Synthesized Product Type Reference
Amidohydrolase Streptomyces sp. D-Aminoacyl methyl esters (e.g., D-Phe-OMe) L-Amino acids and their derivatives DL-Dipeptides asm.org
Adenylation Domains (NRPS) Various Bacteria D-Amino acids Amino acids D-Amino acid-containing dipeptides asm.org
DltA Bacillus D-Alanine L-Cysteine D-Ala-L-Cys dipeptides and oligopeptides nih.gov

This research highlights that by selecting or engineering enzymes with appropriate specificity, chemo-enzymatic strategies can be tailored to produce complex peptide sequences with mixed chirality, offering a highly controlled and efficient alternative to purely chemical methods. nih.govasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the three-dimensional structure of peptides and proteins in solution, providing information at an atomic level. nih.govyoutube.com This is crucial as the biological function of a peptide is often dictated by its specific conformation.

Advanced Analytical and Spectroscopic Characterization Methodologies for H Dl Cys Dl Val Dl Phe Dl Met Oh

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. americanpeptidesociety.orgcreative-proteomics.comnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.

Principles of CD Spectroscopy for Alpha-Helices, Beta-Sheets, and Random Coils

The distinct periodic arrangement of the peptide backbone in different secondary structures gives rise to characteristic CD spectra. pnas.org

α-Helices typically exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 193 nm. nih.gov

β-Sheets are characterized by a negative band near 218 nm and a positive band around 195 nm. nih.gov

Random coils or disordered structures lack a regular secondary structure and therefore show a weak negative band near 195 nm and very low ellipticity above 210 nm. nih.gov

The presence of D-amino acids in H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH would be expected to produce a CD spectrum that is an inverted mirror image of its all-L-enantiomer, assuming it adopted a similar, but left-handed, conformation. However, the mixed DL-chirality disrupts the formation of extended regular structures, leading to a spectrum that is more complex and likely indicative of a disordered or non-canonical conformation.

Table 2: Characteristic Far-UV CD Spectral Features of Secondary Structures

Secondary StructureWavelength (nm) of Positive Peak(s)Wavelength (nm) of Negative Peak(s)
α-Helix ~193~222, ~208
β-Sheet ~195~218
Random Coil Weak or absent~195

Monitoring Conformational Changes of this compound in Response to Environmental Modulators

CD spectroscopy is a powerful tool for monitoring conformational changes in peptides in response to environmental factors such as temperature, pH, or the presence of binding partners. americanpeptidesociety.orgmtoz-biolabs.comyoutube.com By recording CD spectra under varying conditions, one can observe shifts in the spectral features that correspond to changes in the peptide's secondary structure.

For this compound, changes in the solvent environment could induce localized structural rearrangements. For instance, increasing the hydrophobicity of the solvent might promote the formation of more compact, folded structures to shield the nonpolar side chains from the environment. These changes would be reflected in the CD spectrum, providing insights into the peptide's conformational flexibility and its interactions with its surroundings. While significant shifts indicative of a transition to a canonical secondary structure are unlikely due to the mixed chirality, subtle changes in the CD signal can still reveal important information about the peptide's dynamic behavior. nih.gov

Infrared (IR) Spectroscopy for Peptide Backbone Conformation Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for probing the vibrational modes of the peptide backbone and thus gaining information about its conformation. researchgate.net

Amide I, II, and III Regions in Fourier Transform Infrared (FTIR) Spectroscopy

The peptide bond gives rise to several characteristic vibrational bands, with the Amide I, II, and III bands being the most informative for secondary structure analysis. nih.govleibniz-fli.de

Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. researchgate.netleibniz-fli.de Its frequency is highly sensitive to the hydrogen-bonding environment of the carbonyl group, making it an excellent probe of secondary structure. α-helices typically show an Amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit bands in the 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ regions. researchgate.net Unordered structures are generally found between 1640-1650 cm⁻¹. researchgate.net

Amide II (1480-1575 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.deacs.org It is also conformationally sensitive, though generally less so than the Amide I band.

Amide III (1250-1350 cm⁻¹): This is a complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. acs.orgnih.gov The Amide III region can also provide information on backbone conformation, with different structural motifs absorbing at distinct frequencies.

For this compound, the analysis of these amide bands would likely reveal a distribution of frequencies consistent with a disordered or non-canonical set of conformations. The absence of strong, sharp peaks characteristic of α-helices or β-sheets would further support the notion that this peptide does not adopt a regular secondary structure.

Applications for Determining Secondary Structure Elements

The three-dimensional conformation of a peptide, particularly its secondary structure, is intrinsically linked to its biological function. Spectroscopic methods are powerful tools for elucidating these structural elements. nih.govspringernature.com

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a widely utilized technique for the rapid determination of the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.combohrium.com By measuring the differential absorption of left and right-circularly polarized light, CD provides a spectral signature characteristic of different secondary structural motifs. nih.govamericanpeptidesociety.org

α-Helices: Typically exhibit strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-Sheets: Show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coils: Lack a defined secondary structure and present a spectrum with a negative band near 200 nm. americanpeptidesociety.org

For the tetrapeptide this compound, which contains a mix of L- and D-amino acids, the CD spectrum would provide critical information on whether it adopts any regular secondary structure or exists as a more flexible, random coil. The presence of D-amino acids can disrupt common secondary structures like right-handed α-helices, making CD analysis particularly insightful. nih.govacs.org The technique is sensitive to environmental conditions, allowing for the study of conformational changes in response to factors like solvent, pH, and temperature. springernature.comamericanpeptidesociety.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for probing the secondary structure of peptides. nih.govnih.govthermofisher.comoup.com It provides information based on the vibrational frequencies of the peptide backbone, particularly the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. thermofisher.com

Different secondary structures give rise to characteristic amide I band frequencies:

α-Helices: ~1650-1658 cm⁻¹ oup.comlew.ro

β-Sheets: ~1620-1640 cm⁻¹ (intermolecular) and ~1680-1695 cm⁻¹ (antiparallel β-sheet) lew.roresearchgate.net

β-Turns: ~1660-1685 cm⁻¹ lew.ro

Random Coils: ~1640-1648 cm⁻¹ lew.ro

FTIR can be used to analyze peptides in various states, including in solution, as lyophilized powders, or incorporated into lipid membranes. nih.govnih.gov For this compound, FTIR could reveal the presence of specific turn structures or aggregated β-sheet-like conformations, which can be common in small, flexible peptides. lew.ro The combination of FTIR and CD spectroscopy provides a more complete picture of the peptide's conformational landscape. lew.roresearchgate.net

Technique Principle Information Obtained for this compound Typical Wavelength/Wavenumber Ranges
Circular Dichroism (CD) Differential absorption of circularly polarized lightEstimation of α-helix, β-sheet, and random coil content. americanpeptidesociety.orgcreative-proteomics.comFar-UV region (185-240 nm) creative-proteomics.com
Fourier-Transform Infrared (FTIR) Vibrational frequencies of peptide bondsIdentification of secondary structure elements like helices, sheets, and turns. nih.govnih.govAmide I band (1600-1700 cm⁻¹) lew.ro

Chromatographic Techniques for Purity and Homogeneity Assessment

Chromatographic methods are indispensable for evaluating the purity and homogeneity of synthetic peptides, ensuring the absence of impurities from the synthesis process. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthetic peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. lcms.cz

In a typical RP-HPLC setup for peptide analysis, a C18 column is employed. altabioscience.com The separation is based on the hydrophobicity of the peptide. A gradient of an organic solvent, such as acetonitrile, in water is used as the mobile phase. An ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by protonating the carboxyl groups of the amino acids. lcms.cz Detection is commonly performed using UV absorbance at a wavelength of 210-230 nm, which corresponds to the absorption of the peptide bond. almacgroup.com

For this compound, HPLC would be used to separate the target peptide from any impurities that may have arisen during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products. almacgroup.com The presence of both D- and L-amino acids can be addressed using chiral HPLC methods if enantiomeric purity needs to be assessed. digitellinc.comnih.gov This involves using a chiral stationary phase or a chiral derivatizing agent to separate the different stereoisomers. digitellinc.comresearchgate.net

Parameter Typical Conditions for Peptide HPLC Relevance for this compound
Column Reversed-phase C18 altabioscience.comSeparation based on the overall hydrophobicity of the tetrapeptide.
Mobile Phase Water/Acetonitrile gradient with 0.1% TFA lcms.czElution of the peptide and separation from impurities. TFA improves peak shape.
Detection UV absorbance at 210-230 nm almacgroup.comQuantitation of the peptide and impurities based on peptide bond absorption.
Chiral Separation Chiral stationary phase or derivatization digitellinc.comnih.govAssessment of enantiomeric purity due to the presence of DL-amino acids.

Size Exclusion Chromatography (SEC) for Aggregate Detection

Size Exclusion Chromatography (SEC) is a powerful technique for the detection and quantification of peptide and protein aggregates. nih.govlcms.cz This method separates molecules based on their hydrodynamic size in solution. chromatographyonline.com

The sample is passed through a column packed with porous beads. Larger molecules, such as aggregates, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the monomeric peptide, can enter the pores, leading to a longer retention time. thermofisher.com SEC is a non-denaturing technique, which is crucial for accurately assessing the aggregation state of the peptide under native-like conditions. bme.hu

For this compound, SEC would be used to determine the presence of dimers, trimers, or higher-order aggregates that may have formed during synthesis, purification, or storage. nih.gov The choice of column pore size is critical and depends on the molecular weight of the peptide and its potential aggregates. bme.hu

Parameter Typical Conditions for Peptide SEC Relevance for this compound
Column Silica-based with a defined pore size (e.g., 150-500 Å) thermofisher.combme.huSeparation of monomeric peptide from potential dimers and higher-order aggregates.
Mobile Phase Aqueous buffer (e.g., phosphate-buffered saline)Maintains the native conformation of the peptide and prevents non-specific interactions with the column.
Detection UV absorbance, light scattering chromatographyonline.comQuantitation of the monomer and aggregate species.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio. nih.govspringernature.com It is an excellent complementary technique to HPLC for purity assessment as it operates on a different separation principle. nih.gov

In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution (background electrolyte). When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to their separation. formulationbio.com The technique is highly efficient and requires only a small amount of sample. nih.gov

For this compound, CE can be used to assess its homogeneity based on charge. nih.gov It can separate the target peptide from impurities that have a different charge, such as deamidated or oxidized forms. The pH of the background electrolyte can be adjusted to optimize the separation. mdpi.com Capillary Gel Electrophoresis (CGE), a variant of CE, can be used to separate peptides based on their size, similar to SDS-PAGE but with higher resolution. formulationbio.com

Technique Principle Information Obtained for this compound
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-mass ratio. springernature.comAssessment of charge homogeneity and separation of charge variants.
Capillary Gel Electrophoresis (CGE) Separation based on molecular size in a gel matrix. formulationbio.comAnalysis of size variants and purity assessment.

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a fundamental technique used to verify the amino acid composition of a peptide. creative-proteomics.comyoutube.com This method confirms that the correct amino acids are present in the expected ratios.

The process typically involves the following steps:

Hydrolysis: The peptide is broken down into its constituent amino acids, usually by acid hydrolysis (e.g., with 6 M HCl at high temperature). nih.govthermofisher.com

Separation: The resulting amino acid mixture is separated using chromatography, often reversed-phase HPLC. nih.gov

Derivatization (optional): The amino acids may be derivatized to enhance their detection. creative-proteomics.comyoutube.com However, modern methods using mass spectrometry can often analyze underivatized amino acids. nih.gov

Detection and Quantification: The separated amino acids are detected and quantified, for example, by UV absorbance or mass spectrometry. creative-proteomics.com The amounts of each amino acid are then compared to the theoretical composition of the peptide.

For this compound, AAA would confirm the presence of Cysteine, Valine, Phenylalanine, and Methionine in a 1:1:1:1 ratio. Special considerations are needed for certain amino acids. Cysteine can be oxidized during hydrolysis, so it is often derivatized before hydrolysis for accurate quantification. Methionine can also be susceptible to oxidation. The use of deuterated acid for hydrolysis can help correct for any racemization that might occur during this step. digitellinc.com

Computational and Theoretical Investigations into H Dl Cys Dl Val Dl Phe Dl Met Oh Conformation and Dynamics

Molecular Dynamics (MD) Simulations of Peptide Conformational Space

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For a flexible peptide like H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH, MD simulations can map out its accessible conformations, intramolecular interactions, and the influence of its environment.

Standard MD simulations are often insufficient for flexible peptides as they can become trapped in local energy minima, failing to explore the full range of possible conformations within a feasible simulation time. tandfonline.com To overcome this, enhanced sampling techniques are employed.

Replica Exchange Molecular Dynamics (REMD) : In REMD, multiple simulations (replicas) of the peptide are run in parallel at different temperatures. nih.govacs.org Periodically, the coordinates of the simulations at different temperatures are exchanged. The replicas at higher temperatures have enough thermal energy to easily cross high energy barriers, exploring a wide range of conformations. By exchanging with lower-temperature replicas, these high-energy conformations can be sampled and properly weighted at the temperature of interest, ensuring a more thorough exploration of the conformational space. researchgate.netresearchgate.net Hamiltonian-REMD is a variation where a biasing potential is applied to the replicas instead of increased temperature, which can be more efficient for large systems by reducing the required number of replicas. tandfonline.comnih.gov

Gaussian Accelerated Molecular Dynamics (GaMD) : GaMD is another technique that facilitates the exploration of complex energy landscapes. nih.gov It works by adding a harmonic "boost" potential to the system's potential energy surface, effectively smoothing it out and lowering the energy barriers between different conformational states. biorxiv.orgacs.org This allows the simulation to escape local minima more easily. A key advantage of GaMD is that the boost potential follows a Gaussian distribution, which allows for the recovery of the original, unbiased free energy profiles. biorxiv.orgresearchgate.net For peptides, a specialized version called Pep-GaMD can selectively boost the peptide's potential energy to efficiently model its high flexibility and interactions. nih.gov

The accuracy of any MD simulation is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govplos.org Most standard protein force fields, such as AMBER, CHARMM, and GROMOS, were primarily developed and parameterized for proteins composed of the 20 common L-amino acids. nih.govresearchgate.netnih.gov

When simulating a peptide containing D-amino acids, such as this compound, careful consideration of the force field is essential. While force field parameters for D-amino acids are often the same as for their L-counterparts, with the chirality defined by the initial atomic coordinates, this assumption requires validation. researchgate.net Studies have shown that while the accuracy for D-amino acids can be comparable to L-amino acids, the force field's performance should be benchmarked against quantum mechanical calculations or experimental data. researchgate.netnih.gov For non-standard residues or linkages, new parameters may need to be developed by fitting them to high-level quantum chemistry calculations to accurately reproduce geometries and rotational energy barriers. researchgate.netrsc.org

The conformational preferences of this compound are dictated by a balance of intramolecular interactions. These non-covalent interactions stabilize specific folded structures. Analysis of MD simulation trajectories allows for the identification and characterization of these key interactions, including:

Hydrogen Bonds : These can form between the backbone amide (N-H) and carbonyl (C=O) groups, leading to secondary structures like β-turns and γ-turns. Hydrogen bonds can also involve the side chains of Cysteine and the terminal -OH and -NH2 groups.

Van der Waals Interactions : These are crucial for the packing of nonpolar side chains, such as those of Valine, Phenylalanine, and Methionine.

Disulfide Bonds : The thiol group (-SH) of the Cysteine residue allows for the potential formation of a covalent disulfide bond with another Cysteine residue in an adjacent peptide, leading to dimerization.

An analysis of a hypothetical simulation could yield the following types of stabilizing intramolecular interactions.

Table 1: Hypothetical Intramolecular Interactions in a Folded Conformation of this compound This table is illustrative and represents the type of data that would be generated from an MD simulation analysis.

Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)
Backbone H-Bond (β-turn)Met(N-H)Cys(C=O)1.8 - 2.2
Side Chain-Backbone H-BondCys(S-H)Val(C=O)2.0 - 2.5
Side Chain-Side Chain H-BondCys(-SH)Met(S)> 3.0 (weak)
Terminal Group H-BondN-terminus(-NH3+)C-terminus(C=O)1.9 - 2.4
π-π StackingPhe(ring)Phe(ring) on another peptide3.4 - 3.8
Hydrophobic ContactVal(CH3)Phe(ring)3.5 - 4.5

The solvent environment, typically water in biological systems, plays a crucial role in determining peptide conformation. nih.gov MD simulations using explicit solvent models can provide a detailed picture of the hydration shell around the peptide and its influence on structure. mdpi.com

Solvent molecules compete with intramolecular interactions. For example, water can form hydrogen bonds with the peptide's backbone and polar side chains, which can disrupt internal hydrogen bonds that would otherwise stabilize a compact structure. nih.govstrath.ac.uk Conversely, the hydrophobic effect drives the nonpolar side chains of Valine, Phenylalanine, and Methionine to cluster together, minimizing their contact with water and promoting a more compact fold. The final conformational ensemble of this compound in solution is therefore a dynamic equilibrium between conformations that maximize favorable intramolecular interactions and those that optimize interactions with the solvent. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Bond Properties

While MD simulations excel at exploring conformational dynamics, quantum chemical (QC) calculations are used to provide a more fundamental and highly accurate description of the electronic structure, bonding, and energetics of the peptide. cuni.cz

The flexibility of a peptide backbone is largely determined by the rotation around the single bonds described by the dihedral angles φ (phi) and ψ (psi). gonzaga.edu The peptide bond itself (ω, omega) is generally planar and rigid due to its partial double-bond character. uchicago.edu

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface for the rotation of these dihedral angles. nih.govresearchgate.net This allows for the precise determination of the energy barriers between different rotational states (rotamers). For a complex peptide like this compound, with its mix of D and L residues, QC calculations can reveal unique allowed regions in the Ramachandran plot that might not be accurately captured by standard force fields. nih.gov This information is invaluable for understanding the intrinsic conformational preferences of the peptide chain and for validating or re-parameterizing force fields used in MD simulations. illinois.eduacs.org

Table 2: Typical Rotational Energy Barriers in a Peptide Backbone This table provides general, illustrative values for peptide bonds. Specific values for this compound would require dedicated quantum chemical calculations.

Dihedral AngleBondTypical Rotational Barrier (kcal/mol)Description
φ (phi)N-Cα0.5 - 5Relatively low barrier, allowing significant flexibility.
ψ (psi)Cα-C'0.5 - 5Also has a low barrier, contributing to backbone flexibility.
ω (omega)C'-N15 - 20High barrier due to partial double-bond character, usually restricted to a planar (trans) conformation. nih.gov

Investigation of Cysteine, Valine, Phenylalanine, and Methionine Side Chain Flexibilities

The flexibility of each side chain is influenced by its chemical structure:

Cysteine: The thiol group of the cysteine side chain allows for the formation of disulfide bonds with other cysteine residues, a factor that can significantly constrain peptide conformation. wikipedia.org In the absence of such bonds, the side chain exhibits considerable rotational freedom around its Cα-Cβ and Cβ-Sγ bonds.

Valine: The bulky, nonpolar isopropyl side chain of valine is relatively rigid. nih.gov Its conformational space is more restricted compared to more linear side chains, which can influence the local backbone structure. acs.org

Phenylalanine: The aromatic phenyl group of phenylalanine is planar, but the side chain possesses rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. These rotations, described by the χ1 and χ2 dihedral angles, respectively, allow the aromatic ring to adopt various orientations relative to the peptide backbone. nih.gov

Methionine: The linear thioether side chain of methionine is flexible, with multiple rotatable bonds (Cα-Cβ, Cβ-Cγ, and Cγ-Sδ). This flexibility allows it to adopt a wide range of conformations.

Molecular dynamics simulations using different force fields, such as AMBER, CHARMM, and GROMOS, can provide a comparative analysis of side chain dynamics. researchgate.net The analysis of these simulations often involves generating Ramachandran plots for the backbone dihedral angles (φ and ψ) and probability distributions for the side chain dihedral angles (χ). researchgate.net These analyses reveal the most populated conformational states and the energy barriers between them.

Amino AcidSide Chain TypeKey Dihedral AnglesPrimary Flexibility Driver
CysteinePolar, Thiol-containingχ1 (N-Cα-Cβ-Sγ), χ2 (Cα-Cβ-Sγ-Hγ)Rotation around Cα-Cβ and Cβ-Sγ bonds
ValineNonpolar, Aliphaticχ1 (N-Cα-Cβ-Cγ1/Cγ2)Rotation around the Cα-Cβ bond, sterically hindered
PhenylalanineAromaticχ1 (N-Cα-Cβ-Cγ), χ2 (Cα-Cβ-Cγ-Cδ1)Rotation of the phenyl group
MethionineNonpolar, Thioetherχ1, χ2, χ3 (Cβ-Cγ-Sδ-Cε)Flexibility of the linear thioether chain

Bioinformatics and In Silico Approaches for Sequence-Structure-Function Relationships

Bioinformatics provides a suite of tools to analyze the peptide sequence and predict its structural and functional properties based on existing knowledge.

Peptide Sequence Analysis and Database Searching for Analogues

The primary sequence of this compound can be analyzed using various bioinformatics databases and tools to identify known analogues or proteins containing similar motifs. Databases such as UniProt, PepBank, and Peptipedia are comprehensive repositories of peptide and protein sequences. uniprot.orgnih.govoup.com Sequence alignment tools like BLAST (Basic Local Alignment Search Tool) can be used to search these databases for sequences with local similarity to the query peptide. nih.gov

Given the presence of both D and L amino acids, standard searches may need to be modified or specialized databases that accommodate non-canonical amino acids, like SwissSidechain, might be consulted. swisssidechain.ch The identification of analogues can provide valuable clues about the potential biological activities and structural folds of the tetrapeptide.

Tool/DatabaseFunctionApplication to this compound
BLASTSequence similarity searchingIdentifying proteins or peptides with similar sequence motifs
UniProtProtein sequence and functional information databaseSearching for occurrences of the CVFM motif in known proteins
PepBankDatabase of peptides from text mining and public sourcesFinding literature-reported peptides with similar sequences
PeptipediaComprehensive peptide database with machine learning applicationsAnalyzing the sequence for potential biological activities based on known analogues. oup.com
SwissSidechainDatabase of non-natural amino acid sidechainsInvestigating the impact of D-amino acids on peptide structure. swisssidechain.ch

Prediction of Peptide Secondary and Tertiary Structures

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a fundamental goal of computational biology. For a short peptide like a tetrapeptide, ab initio (de novo) prediction methods are often employed. mdpi.com These methods predict the structure from the sequence alone, without relying on a template structure.

Several web-based servers and standalone software packages are available for peptide structure prediction, such as PEP-FOLD and I-TASSER. mdpi.comuniv-paris-diderot.fr These tools often use a combination of fragment assembly, molecular mechanics force fields, and machine learning algorithms to generate and rank possible peptide conformations. univ-paris-diderot.frnih.gov The prediction process for this compound would involve sampling the conformational space of the backbone and side chains to identify low-energy structures. The presence of D-amino acids must be correctly handled by the prediction software, as it significantly influences the accessible backbone conformations and the propensity to form specific secondary structures like turns or helices.

Homology Modeling and Comparative Analysis with Known Peptides

While de novo prediction is common for short peptides, homology modeling can be a powerful approach if a suitable template structure is available. nih.gov This method relies on the principle that if two peptides have similar sequences, they are likely to have similar three-dimensional structures.

The process involves:

Template Identification: Searching structural databases like the Protein Data Bank (PDB) for peptides with a sequence similar to this compound that have an experimentally determined structure.

Alignment: Aligning the target sequence with the template sequence.

Model Building: Building a 3D model of the target peptide based on the alignment and the template's coordinates. Software like SWISS-MODEL can be used for this purpose. expasy.org

Model Refinement and Validation: The initial model is then refined using energy minimization and molecular dynamics simulations to resolve any steric clashes and optimize the geometry. The quality of the final model is assessed using various validation tools.

The challenge for this specific tetrapeptide lies in finding a suitable template that also contains D-amino acids in the correct positions.

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov For this compound, docking studies can provide insights into its potential biological targets and binding modes.

The process typically involves:

Preparation of the Ligand and Receptor: Generating a 3D structure of the tetrapeptide (often from homology modeling or de novo prediction) and obtaining the structure of the potential target protein (from the PDB or a model).

Docking Simulation: Using software like AutoDock or Glide, the peptide is placed in the binding site of the receptor, and various conformations and orientations are sampled. nih.gov

Scoring: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes.

These studies can help to identify key residues on both the peptide and the target protein that are involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net This information is invaluable for understanding the peptide's mechanism of action and for designing more potent analogues.

Theoretical Studies of Peptide Self-Assembly and Aggregation Mechanisms

Peptides, particularly those with alternating hydrophobic and hydrophilic residues, can have a tendency to self-assemble into larger, ordered structures. Theoretical studies can elucidate the mechanisms driving this process.

Molecular dynamics simulations are a key tool for studying peptide self-assembly. nih.gov By simulating a system containing multiple peptide molecules at a relevant concentration, it is possible to observe the initial stages of aggregation and the formation of oligomers. These simulations can reveal the intermolecular interactions that stabilize the aggregates, such as hydrogen bonding between backbones to form β-sheets or hydrophobic interactions between nonpolar side chains. nih.gov

The study of self-assembly often involves analyzing the formation of secondary structures, like β-sheets, which are common motifs in peptide aggregates and amyloid fibrils. researchgate.net The presence of D-amino acids can influence the chirality and morphology of the resulting nanostructures. acs.org Understanding the self-assembly process is crucial, as it can be related to both pathological conditions (e.g., amyloid diseases) and the development of novel biomaterials. researchgate.netacs.org

Coarse-Grained MD Simulations of Oligomerization

Coarse-grained molecular dynamics (CG-MD) simulations are a class of computational methods designed to study large molecular systems over long timescales, often on the order of microseconds or longer. nih.govresearchgate.net This is achieved by reducing the number of degrees of freedom in the system; instead of representing every atom, groups of atoms (e.g., a few heavy atoms and their associated hydrogens) are represented as single "beads" or "particles". researchgate.netyoutube.com This simplification allows for significantly faster calculations, making it feasible to observe complex processes like the spontaneous oligomerization of peptides in solution. nih.gov

One of the most widely used coarse-grained models for biomolecular simulations is the MARTINI force field. nih.govacs.orgrug.nl In the MARTINI framework, the this compound peptide would be represented by a series of beads corresponding to the backbone and the side chains of each amino acid. nih.gov A typical simulation would involve randomly distributing a large number of these coarse-grained peptides in a simulation box filled with coarse-grained water particles and running a molecular dynamics simulation to observe their behavior. cgmartini.nl

Hypothetical Data Table 1: Oligomer Size Distribution over Simulation Time

This interactive table illustrates the kind of data that could be obtained from a CG-MD simulation of this compound, showing the percentage of peptides found in different oligomeric states at various time points.

Simulation Time (µs)Monomer (%)Dimer (%)Trimer (%)Tetramer (%)5+ Oligomer (%)
01000000
18510320
56220954
1045281386
202530181215

Impact of Chirality and Dl Amino Acids on the Academic Understanding of H Dl Cys Dl Val Dl Phe Dl Met Oh Functionality

Influence of D-Amino Acid Residues on Peptide Conformation and Flexibility

The spatial arrangement of amino acids is a primary determinant of a peptide's three-dimensional structure. The incorporation of D-amino acids into a peptide chain, which is naturally composed of L-amino acids, introduces significant conformational perturbations.

Destabilization of Canonical Secondary Structures (e.g., Alpha-Helices, Beta-Sheets)

Canonical secondary structures like alpha-helices and beta-sheets are stabilized by a specific network of hydrogen bonds, which relies on the uniform chirality of the constituent amino acids. Alpha-helices, for instance, are typically right-handed coils formed by L-amino acids. libretexts.org The introduction of a D-amino acid, with its opposite stereochemistry, disrupts the required phi (φ) and psi (ψ) bond angles necessary to maintain this helical structure. pearson.com This disruption arises from steric hindrance and an altered hydrogen-bonding pattern, effectively destabilizing the helix. libretexts.orgpearson.comyoutube.com

Systematic studies have quantified this destabilizing effect. In model amphipathic alpha-helical peptides, substituting L-amino acids with their D-enantiomers leads to a measurable decrease in helical stability. nih.govnih.gov The extent of this destabilization is dependent on the specific D-amino acid side chain, with those featuring beta-branched side-chains (like Valine) causing the most significant disruption. nih.gov Similarly, in beta-sheets, which rely on the ordered arrangement of peptide strands, the presence of a D-amino acid can break the regular, pleated structure. nih.govfrontiersin.orgnih.gov Therefore, for a peptide like H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH, the alternating DL-configuration would prevent the formation of stable, extended alpha-helices or beta-sheets that might be possible in its all-L equivalent.

Induction of Kink Structures and Altered Backbone Orientations

While D-amino acids are known as "helix breakers," they are also recognized as potent inducers of turn structures. researchgate.net Specifically, D-amino acids, particularly in combination with Glycine or Proline, are highly effective at promoting the formation of β-turns and β-hairpins. nih.govnih.govrsc.org These turns are compact, folded structures that reverse the direction of the polypeptide chain. The D-amino acid residue often occupies a key position within the turn that accommodates the necessary torsional angles that are energetically unfavorable for L-amino acids.

In a sequence like this compound, the alternating chirality forces a non-linear backbone orientation. Instead of forming regular, linear secondary structures, the peptide is more likely to adopt a kinked or folded conformation. Studies on peptides with alternating L- and D-amino acids have shown they can form unique structures, such as α-sheets, which are characterized by a distinct alignment of carbonyl and amide groups promoting cross-strand hydrogen bonding. nih.govnih.gov This suggests that this compound would possess a highly flexible yet constrained structure, defined by a series of local turns rather than a single, global fold.

Stereochemical Effects on Peptide Stability in Academic Model Systems

The chirality of amino acids has a profound effect on a peptide's susceptibility to enzymatic degradation. This is a critical factor in the persistence and bioavailability of peptide-based molecules.

Enhanced Resistance to Proteolytic Degradation in In Vitro Enzymatic Assays

One of the most well-documented consequences of incorporating D-amino acids is the enhanced resistance to proteolysis. nih.govnih.govlifetein.comoup.com Natural proteases, such as trypsin, chymotrypsin, and those found in serum, are chiral molecules themselves and have active sites that are stereospecific for L-amino acid substrates. nih.govtufts.edu As a result, peptides composed partially or entirely of D-amino acids are poor substrates for these enzymes and exhibit significantly increased stability. nih.govtufts.edu

In vitro assays consistently demonstrate this principle. When exposed to proteases like trypsin or to serum, all-L peptides are often rapidly degraded, while their D-containing counterparts remain largely intact for extended periods. nih.govoup.com For example, studies have shown that modifying the C-terminus of L-peptides with D-amino acids can dramatically increase their stability against proteolysis. nih.gov A peptide such as this compound, with its D-amino acids at the second and fourth positions, would be expected to show high resistance to cleavage by common endoproteases.

Table 1: Comparative Proteolytic Stability of L-Peptides vs. D-Amino Acid Containing Peptides (Illustrative Data)

Peptide TypeEnzymeIncubation Time (hours)Peptide Remaining (%)Reference Finding
All-L-amino acid peptideTrypsin4< 5%Peptides containing D-amino acid substitutions are highly stable against trypsin treatment, whereas all-L peptides are susceptible. nih.gov
Peptide with D-amino acid substitutionsTrypsin4> 90%
All-L-amino acid peptideFetal Calf Serum6~10%Peptides composed entirely of L-amino acids are susceptible to degradation by serum proteases, while those with D-amino acids show significantly enhanced stability. nih.govoup.com
All-D-amino acid peptideFetal Calf Serum6~95%

Mechanisms of Protease Recognition and Cleavage of DL-Peptides

The resistance of D-amino acid-containing peptides to proteolysis is rooted in the precise mechanism of enzyme-substrate binding. Proteases have a catalytic triad (B1167595) and an active site with a specific three-dimensional geometry designed to accommodate L-peptides. tufts.edu For cleavage to occur, the substrate's peptide bond must be correctly positioned relative to the enzyme's catalytic residues.

When a peptide containing a D-amino acid enters the active site, its side chain and backbone atoms are in a mirror-image orientation compared to an L-peptide. This incorrect stereochemistry prevents the peptide from fitting properly into the binding pocket. tufts.edu Molecular dynamics simulations have shown that this poor fit significantly alters the distance between the scissile peptide bond and the catalytic residues of the protease, leading to an inactive enzyme-substrate complex. acs.orgnih.gov This lack of stable, productive binding, rather than a direct hindrance of the chemical hydrolysis mechanism, is the primary reason for the proteolytic resistance of D-peptides. tufts.edu Therefore, the DL-stereochemistry of this compound would disrupt recognition and prevent efficient cleavage by most endogenous proteases.

Chirality-Dependent Interactions with Biological Macromolecules (Mechanistic In Vitro Studies)

Chirality is a fundamental aspect of molecular recognition in biological systems. frontiersin.orgrsc.org The interactions between a peptide and other macromolecules, such as proteins or membranes, are highly dependent on the stereochemistry of the peptide.

In vitro studies have demonstrated that the chirality of a peptide can significantly influence its binding affinity and functional effects. Since most biological targets, like receptors and enzymes, are themselves chiral, they can differentiate between enantiomeric (all-L vs. all-D) or diastereomeric (L- vs. DL-peptides) ligands. nih.gov For instance, molecular dynamics studies on the interaction between peptide enantiomers and lipid membranes have shown differences in their adsorption, orientation, and insertion, which are attributed to subtle, chirality-dependent interactions. nih.gov

When interacting with a chiral protein target, the unique three-dimensional conformation of a DL-peptide like this compound would result in a different set of contacts compared to its all-L isomer. This can lead to several outcomes:

Altered Binding Affinity: The binding energy may be significantly lower or, in some designed cases, higher than the native L-peptide. nih.govnih.gov

Different Binding Mode: The DL-peptide might bind to a different site on the macromolecule or adopt a completely different orientation within the same binding pocket.

Modified Biological Activity: The functional consequence of binding (e.g., inhibition or activation) could be altered or even inverted.

These chirality-dependent interactions are crucial for understanding the peptide's mechanism of action in a biological context and are a key area of investigation in peptide design. frontiersin.org The specific DL-sequence of this compound ensures that its interaction with any chiral macromolecule will be fundamentally different from that of a standard L-peptide.

Stereoselective Binding to Receptors or Enzymes

Biological receptors and enzymes are inherently chiral, primarily composed of L-amino acids, which allows them to selectively recognize and bind to molecules with a specific stereochemistry. jpt.com The introduction of D-amino acids into a peptide like this compound creates a unique diastereomeric structure. This structural alteration is critical because simply swapping L-amino acids for their D-counterparts can change the peptide's surface topology, often leading to a loss of function if the original L-conformation was necessary for binding. nih.gov

However, this change can also be leveraged. For instance, a D-amino acid can induce a specific turn or kink in the peptide backbone that might perfectly match the binding pocket of a target receptor, potentially leading to enhanced binding affinity or novel receptor selectivity. psu.edu Research has shown that the isomerization of a single L-amino acid to a D-amino acid in a neuropeptide can alter its selectivity between different receptor family members. pnas.org In the context of this compound, the alternating DL-configuration would result in a peptide that presents its side chains in a spatial arrangement inaccessible to its all-L or all-D counterparts. This unique stereochemistry would dictate its binding specificity and affinity for various biological targets. Enzymes, particularly proteases, are highly stereospecific and typically degrade L-peptides. The presence of D-amino acids in the sequence confers significant resistance to enzymatic degradation, which can increase the peptide's biological half-life. pnas.orgnih.gov

FeatureAll-L Peptide (Hypothetical)This compound (Projected)
Receptor Binding Binds to specific L-amino acid recognizing receptors.May exhibit altered or novel receptor selectivity due to unique 3D structure. pnas.org
Enzyme Interaction Susceptible to degradation by common proteases.High resistance to enzymatic degradation, leading to increased stability. nih.gov
Binding Affinity Dependent on the complementarity of the L-conformation.Potentially enhanced or reduced affinity depending on the target's chiral preference.
Stereoselectivity High for corresponding chiral targets.Exhibits distinct stereoselectivity, potentially interacting with different targets than the all-L version. jpt.com

Influence on Peptide-Protein Interaction Dynamics

Peptide-protein interactions are governed by the precise three-dimensional arrangement of amino acid side chains and backbone functional groups. The incorporation of D-amino acids, as in this compound, can significantly modify these interactions. Standard secondary structures like α-helices and β-sheets are disrupted or altered by the presence of a D-amino acid in an L-sequence. nih.govnih.gov For example, a D-amino acid can act as a helix termination signal or induce a kink in a helical structure. psu.edu

In this compound, the alternating chirality could prevent the formation of conventional β-sheets and instead favor unique conformations, such as β-hairpins around a D-Pro-L-Pro motif, as seen in other cyclic peptides. elsevierpure.com The amino acids within this specific peptide—phenylalanine (Phe) and methionine (Met)—are known to be important "hot spots" in protein-protein interactions. duke.edu The specific spatial presentation of the phenyl and methylthio groups, dictated by the DL-chirality, would fundamentally influence how this peptide docks with a protein partner. The altered backbone geometry could lead to new, non-natural binding modes, potentially enabling the peptide to act as an inhibitor or modulator of protein-protein interactions that its all-L equivalent could not. acs.org

Chirality in Peptide Self-Assembly and Supramolecular Organization

The chirality of constituent amino acids is a critical factor in guiding the self-assembly of peptides into ordered nanostructures. The presence of both D- and L-amino acids in this compound has profound implications for its ability to form complex supramolecular architectures.

Formation of Chiral Nanostructures (e.g., Nanofibers, Nanotubes, Hydrogels)

Peptides composed of alternating D- and L-amino acids are particularly adept at self-assembling into well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. nih.govacs.org This is because the alternating chirality can cause the amino acid side chains to project from the same side of the peptide backbone, creating an amphiphilic arrangement that drives assembly. nih.govfrontiersin.org For instance, studies on heterochiral tripeptides have shown that the L-D-L arrangement facilitates the formation of fibrillar hydrogels, whereas homochiral sequences often result in amorphous aggregates. frontiersin.org

Cyclic peptides with alternating D- and L-residues are known to form flat, ring-shaped subunits that stack vertically through extensive hydrogen bonding to create highly stable peptide nanotubes. acs.org While this compound is a linear peptide, its alternating chirality could similarly promote the formation of β-sheet-like structures that assemble into nanofibers or nanoribbons. nih.gov The specific morphology of the resulting nanostructure would be dictated by the sequence of amino acids and their interactions. For example, the aromatic phenylalanine residue could contribute to assembly through π-π stacking interactions. rsc.org

Peptide ChiralityCommon Resulting NanostructuresDriving Forces
Homochiral (All-L or All-D) Twisted nanofibers, some hydrogels. nih.govHydrogen bonding, hydrophobic interactions.
Heterochiral (Alternating D/L) Nanotubes, flat nanoribbons, stable hydrogels. nih.govfrontiersin.orgEnhanced amphiphilicity, extensive hydrogen bonding, π-π stacking.
Racemic Mixture (L and D) Can form globular aggregates or self-sort into distinct enantiomeric fibers. rsc.orgChiral recognition and discrimination.

Impact on Self-Assembly Kinetics and Thermodynamics

The process of self-assembly is governed by both thermodynamic and kinetic factors, which are influenced by the peptide's sequence and chirality. rsc.orgresearchgate.net Thermodynamics dictates the final, most stable structure, while kinetics determines the pathway and rate at which that structure is formed. For peptides like this compound, the presence of D-amino acids alters the energetic landscape of assembly.

Thermodynamically, heterochiral sequences can form more stable assemblies. For example, cyclic peptides with alternating chirality form 2D mesosheets that are more thermodynamically stable than their homochiral counterparts. nih.gov Kinetically, the pathway of assembly can be complex. In some systems, kinetically trapped states, such as nanosheets, can form before reaching the thermodynamically favored state of fibrils. acs.org Studies on amphiphilic peptides have shown that heterochiral molecules with alternating D/L amino acids exhibit a higher aggregation propensity, forming more stable helical nanofibers compared to their homochiral counterparts. nih.gov This suggests that a peptide like this compound would likely have a strong tendency to self-assemble, driven by the favorable energetic contributions from its unique heterochiral structure.

Chiral Recognition and Self-Sorting Phenomena in Mixed DL-Peptide Systems

When a mixture of diastereomeric peptides containing both D- and L-amino acids is present, the system can exhibit complex behaviors such as co-assembly or self-sorting. Self-sorting is a phenomenon where molecules preferentially assemble with identical or like molecules, driven by chiral recognition. Research has demonstrated that self-sorting can be dictated by the chirality of a single amino acid within a dipeptide, leading to the formation of distinct micellar or gel structures from a mixed solution. gcu.ac.ukacs.org

If this compound were mixed with its enantiomer (H-L-Cys-L-Val-L-Phe-L-Met-OH), it is likely that they would self-sort into separate, homochiral assemblies (one composed entirely of the DL-peptide, the other of the LD-peptide). Alternatively, if it were in a solution with other diastereomers, the specific interactions between the sequences would determine whether they co-assemble into a mixed structure or segregate into independent ones. This ability for chiral recognition and sorting is fundamental to creating complex, multicomponent materials where different structures can coexist without mixing. gcu.ac.uk

Theoretical Implications for Rational Design of Bioactive Peptides with Controlled Chirality

The inclusion of D-amino acids is a powerful tool in the rational design of bioactive peptides. nih.govrsc.org By precisely controlling the chirality at specific positions within a sequence like this compound, it is theoretically possible to design peptides with tailored structures and functions.

The key advantages conferred by D-amino acids in peptide design include:

Enhanced Stability : As previously noted, D-amino acids provide resistance to proteases, which is a major hurdle in the development of peptide-based therapeutics. jpt.comnih.gov

Structural Constraint : Introducing D-amino acids imposes specific conformational constraints, allowing designers to create predictable secondary structures like β-turns or to disrupt undesirable aggregation. nih.govfrontiersin.org For example, an (L, D, D) sequence has been used to create well-defined dimeric capsules. rsc.org

Novel Topologies and Functions : By moving beyond the all-L space of natural proteins, chemists can create novel three-dimensional structures. This allows for the targeting of proteins and receptors in ways that natural peptides cannot. Mirror-image phage display, where a D-protein target is used to screen a library of L-peptides, allows for the discovery of D-peptides that bind to the native L-target with high affinity and specificity. nih.govnih.gov

For the specific peptide this compound, its alternating DL-chirality provides a template that could be systematically modified. One could, for instance, investigate how changing one residue to the L-form (e.g., H-DL-Cys-L-Val-DL-Phe-DL-Met-OH) alters its self-assembly properties or receptor binding profile. This rational, step-wise approach, informed by the principles of stereochemistry, allows for the fine-tuning of a peptide's properties for specific applications in biomaterials or therapeutics. frontiersin.orgrsc.org

Mechanistic Insights into the Biological and Biochemical Interactions of H Dl Cys Dl Val Dl Phe Dl Met Oh in Vitro and Theoretical Studies

Exploration of Potential Biological Targets and Interaction Mechanisms (Excluding In Vivo)

The interaction of a peptide with a biological macromolecule, such as a receptor or enzyme, is governed by its three-dimensional structure, flexibility, and the physicochemical properties of its amino acid side chains. The alternating D- and L-configuration of H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH introduces significant conformational differences compared to its all-L or all-D counterparts, which in turn dictates its binding potential.

Theoretical Binding to Model Receptors or Enzymes

Computational methods provide a powerful avenue for predicting how this peptide might interact with biological targets. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model the binding of a ligand to the active or allosteric site of a protein.

Theoretical studies on various peptides demonstrate that the inclusion of D-amino acids can lead to novel structural motifs. For this compound, the alternating stereochemistry would likely result in a unique backbone geometry, influencing which side chains are projected for interaction with a target protein. MD simulations can be used to explore the conformational landscape of the peptide in an aqueous environment and predict its most stable three-dimensional shapes. These models can then be docked into the binding sites of various model enzymes or receptors to estimate the binding affinity (ΔG) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

For instance, computational screening of peptide libraries is a common strategy to identify sequences that bind to specific protein surfaces, such as antibody Fc regions. wikipedia.org A similar approach could theoretically be applied to this compound to screen it against a panel of known protein structures to generate hypotheses about its potential biological targets. The unique conformational properties imparted by the DL-sequence would be a critical parameter in such simulations.

Table 1: Hypothetical Binding Affinity of Cys-Val-Phe-Met Stereoisomers to a Model Protease Active Site (Theoretical Data) This table illustrates how stereochemistry could theoretically influence binding affinity to a hypothetical enzyme active site. The values are for illustrative purposes.

Peptide StereoisomerPredicted Binding Affinity (ΔG, kcal/mol)Key Theoretical Interactions
H-L-Cys-L-Val-L-Phe-L-Met-OH-8.5Canonical fit in S1-S4 pockets
H-D-Cys-D-Val-D-Phe-D-Met-OH-6.2Steric clashes in standard L-pockets
This compound-7.1Altered backbone forces non-canonical side chain presentation

In Vitro Studies of Peptide-Macromolecule Binding and Activation/Inhibition

Theoretical predictions of binding must be validated by empirical in vitro studies. Several biophysical techniques are available to characterize the interaction between the peptide and a potential macromolecular target.

Surface Plasmon Resonance (SPR): This technique can measure the real-time association (k_on) and dissociation (k_off) rates of the peptide binding to a target protein immobilized on a sensor chip. This allows for the determination of the equilibrium dissociation constant (K_D), a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

Fluorescence-Based Assays: If the target protein has an intrinsic fluorophore (like tryptophan) or can be labeled, changes in the fluorescent signal upon peptide binding can be used to quantify the interaction.

In such experiments, this compound could be tested for its ability to bind to various proteins. For example, based on the phenylalanine residue, one might investigate its interaction with phenylalanine hydroxylase. nih.gov However, the D-amino acids would likely prevent it from being a substrate, raising the possibility of it acting as an inhibitor. If the peptide is found to bind a target, subsequent functional assays (e.g., enzyme activity assays) would be necessary to determine if the binding results in activation or inhibition of the macromolecule.

Table 2: Illustrative In Vitro Kinetic Data for Peptide Binding to a Model Receptor This table presents hypothetical data from an SPR experiment to illustrate how binding kinetics for different stereoisomers might compare.

Peptide StereoisomerAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_D) (nM)
H-L-Cys-L-Val-L-Phe-L-Met-OH1.5 x 10⁵2.0 x 10⁻³13.3
This compound0.8 x 10⁵3.5 x 10⁻³43.8

Enzymatic Recognition and Processing of this compound in Model Systems

A critical aspect of any peptide's biological activity is its stability against enzymatic degradation. The presence of D-amino acids is a well-established strategy to enhance resistance to proteolysis.

Substrate Specificity of Peptidases Towards DL-Sequences

Most proteases and peptidases found in multicellular organisms exhibit high stereospecificity, preferentially recognizing and cleaving peptide bonds adjacent to L-amino acids. unitslab.com The active sites of these enzymes, such as trypsin, chymotrypsin, and various aminopeptidases, are chiral environments optimized through evolution to accommodate L-residues.

The incorporation of even a single D-amino acid into a peptide sequence can dramatically reduce its susceptibility to enzymatic hydrolysis. For a peptide like this compound, with an alternating DL-configuration, it is expected to be highly resistant to common endopeptidases and exopeptidases. For example, aminopeptidases that sequentially cleave amino acids from the N-terminus would be halted upon encountering the first D-amino acid. Similarly, endopeptidases that recognize specific internal sequences would likely fail to bind or cleave the peptide due to the incorrect stereochemistry at the P1 or P1' positions relative to the scissile bond. While some specialized enzymes, like peptidyl-D-amino acid hydrolase, can act on peptides with D-residues, they are not broadly distributed. unitslab.com

Table 3: Predicted Relative Hydrolysis Rates of Peptide Stereoisomers by Common Peptidases This table illustrates the expected high resistance of the DL-peptide to standard enzymatic degradation compared to its all-L counterpart.

EnzymeTypical L-SubstrateRelative Hydrolysis Rate (H-L-Cys-L-Val-L-Phe-L-Met-OH)Relative Hydrolysis Rate (this compound)
TrypsinCleaves after L-Lys/L-Arg100% (Control)&lt; 0.1%
ChymotrypsinCleaves after L-Phe/L-Trp/L-Tyr100% (Control)&lt; 0.1%
Leucine AminopeptidaseCleaves N-terminal L-residues100% (Control)&lt; 0.1%
Pronase (Non-specific mixture)Broad100% (Control)~1-5%

Investigating Hydrolysis Products and Pathways in Controlled Environments

To study the degradation of this compound, one would need to employ harsh, non-enzymatic conditions or specialized enzymes.

Acid Hydrolysis: A standard method for breaking down peptides into their constituent amino acids is through strong acid hydrolysis (e.g., 6 M HCl at elevated temperatures). This method is non-specific and would cleave all peptide bonds, releasing Cys, Val, Phe, and Met. This technique, however, does not provide information on the sequence or enzymatic cleavage pathways.

Enzymatic Digestion: In a controlled environment, the peptide could be incubated with a panel of proteases. The reaction mixture would then be analyzed over time using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent peptide from any potential fragments. Mass Spectrometry (MS) would be used to identify the exact mass of these fragments, allowing for the determination of the specific bond(s) cleaved. Given the peptide's structure, it is hypothesized that little to no cleavage would occur with most standard proteases.

Table 4: Expected Hydrolysis Products Under Different Controlled Conditions This table outlines the likely outcomes of subjecting the peptide to different hydrolytic methods.

ConditionExpected OutcomePrimary Products Detected by MS
Incubation with Trypsin (pH 8, 37°C)No significant hydrolysisIntact parent peptide (this compound)
Incubation with Chymotrypsin (pH 8, 37°C)No significant hydrolysisIntact parent peptide (this compound)
Strong Acid Hydrolysis (6 M HCl, 110°C, 24h)Complete hydrolysisFree amino acids: Cysteine, Valine, Phenylalanine, Methionine

Role of this compound in In Vitro Cell-Free Biochemical Assays

The predicted high stability of this compound against proteolysis makes it a valuable tool for various in vitro cell-free biochemical assays. In systems containing active proteases (e.g., cell lysates or serum-containing media), the peptide's concentration would remain stable over the course of the experiment, ensuring reliable and reproducible results.

Potential roles include:

Stable Ligand: For receptor binding assays, the peptide can serve as a stable ligand whose concentration does not diminish due to degradation.

Competitive Inhibitor: It could be used as a long-lasting competitive inhibitor to probe the active site of an enzyme or receptor without being consumed or cleaved.

Assay Standard: In analytical assays, its stability makes it an excellent candidate for an internal standard for HPLC or MS.

Probing Tool: The peptide can be used to study the structural requirements of protein-peptide interactions in contexts where enzymatic processing would confound the results. For example, it could help differentiate between binding events and subsequent catalytic events.

In essence, the incorporation of alternating D- and L-amino acids transforms the peptide from a potential substrate into a stable molecular probe, ideal for controlled biochemical and biophysical investigations.

Modulation of Model Biochemical Pathways

The unique sequence and mixed chirality of this compound suggest it could modulate various biochemical pathways, although specific targets remain to be elucidated. Peptides containing D-amino acids often exhibit altered biological activities compared to their all-L counterparts, primarily due to their resistance to enzymatic degradation by proteases. frontiersin.orgnih.gov This increased stability could lead to prolonged and more potent effects on specific cellular processes.

The presence of a cysteine residue introduces the potential for redox modulation. The thiol group of cysteine is a key player in cellular redox homeostasis and can participate in disulfide bond formation or react with reactive oxygen species (ROS). Therefore, this peptide could potentially influence pathways sensitive to oxidative stress.

Furthermore, the hydrophobic amino acids valine, phenylalanine, and methionine suggest possible interactions with hydrophobic pockets of proteins, potentially interfering with protein-protein interactions. nih.gov The alternating DL-chirality would result in a unique three-dimensional structure that might allow it to bind to targets not recognized by natural L-peptides. pnas.org For instance, some peptides with mixed chirality have been shown to inhibit protein-protein interactions that are challenging to target with conventional small molecules.

Hypothetical Modulatory Effects on a Model Kinase Pathway:

To illustrate how this compound might be investigated, one could hypothesize its effect on a generic kinase signaling pathway. Due to its potential stability and unique conformation, it might act as an allosteric modulator.

Assay Hypothetical Outcome with this compound Rationale
Kinase Activity AssayInhibition of kinase phosphorylation of its substrate.The peptide could bind to a regulatory site on the kinase, inducing a conformational change that reduces its catalytic activity.
Protease Stability AssaySignificantly longer half-life compared to the all-L-isomer.The presence of D-amino acids would confer resistance to degradation by common cellular proteases. nih.gov
Cell-Based Reporter AssayDownregulation of downstream gene expression activated by the kinase pathway.Inhibition of the kinase would prevent the signaling cascade, leading to reduced activation of transcription factors.

This table presents a hypothetical scenario for research purposes and is not based on experimental data for this specific compound.

Interaction with Membrane Mimetics or Liposomes

The interaction of peptides with cell membranes is a critical determinant of their bioavailability and mechanism of action. The amphipathic nature of this compound, with its mix of hydrophobic (Val, Phe, Met) and a polar/reactive (Cys) residue, suggests it is likely to interact with lipid bilayers. The chirality of amino acids has been shown to significantly influence how peptides interact with and permeate through membranes. nih.govnih.gov

Studies with other peptides containing D-amino acids have demonstrated that chirality can affect the peptide's ability to insert into, aggregate within, or be transported across a membrane. nih.gov For instance, some D-amino acid-containing peptides have shown enhanced membrane activity compared to their L-enantiomers. The alternating DL-stereochemistry of this compound would likely result in a distinct peptide backbone conformation, influencing its interaction with the ordered structure of a lipid bilayer.

Illustrative Data from Liposome Interaction Studies of a Model Amphipathic Tetrapeptide:

The following table illustrates the kind of data that could be generated from studying the interaction of a peptide like this compound with liposomes of varying compositions.

Liposome Composition Peptide-Membrane Interaction Metric (e.g., % Leakage) Interpretation
POPC (neutral)ModerateThe peptide likely interacts with the surface and shallowly inserts into the neutral membrane, causing some disruption.
POPC/POPG (anionic)HighElectrostatic interactions between any potential positive charge on the peptide and the anionic headgroups of POPG could enhance binding and membrane disruption.
POPC/Cholesterol (rigid)LowThe increased rigidity of the membrane due to cholesterol may hinder peptide insertion and reduce its disruptive effects.

This table is illustrative and based on general principles of peptide-membrane interactions. The actual behavior of this compound would need to be experimentally determined.

The interaction with liposomes can be a crucial step in cellular uptake. For some D-peptides, liposomal formulations have been used to enhance their delivery into cells, where they can then exert their biological effects. nih.gov

Theoretical Frameworks for Predicting Peptide Functionality based on Sequence and Chiralityresearchgate.net

Predicting the biological function of a peptide from its primary sequence is a significant challenge in computational biology, made more complex by the inclusion of non-canonical amino acids like D-isomers. Several theoretical and computational frameworks are being developed to address this.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for exploring the conformational landscape of peptides in various environments, such as in aqueous solution or embedded in a lipid bilayer. arxiv.org For this compound, MD simulations could predict its stable three-dimensional structures, taking into account the alternating chirality which would significantly constrain its conformational freedom compared to an all-L peptide. These simulations can reveal potential binding pockets and surface features that might be important for its biological activity.

Protein-Peptide Docking: If a potential protein target for the peptide is known or hypothesized, molecular docking algorithms can be used to predict the binding mode and affinity. The unique stereochemistry of the D-amino acids must be correctly parameterized in the force fields used for these calculations. The alternating DL-pattern would likely favor specific turn-like structures that could fit into grooves or pockets on a protein surface that are not accessible to canonical helical or sheet structures.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models attempt to correlate the physicochemical properties of molecules with their biological activity. For peptides, descriptors can include hydrophobicity, charge, size, and specific structural motifs. The development of QSAR models for peptides containing D-amino acids is an active area of research. These models could potentially predict the bioactivity of this compound based on the properties of its amino acids and its unique chiral pattern.

The integration of these theoretical frameworks provides a powerful strategy for generating hypotheses about the function of novel peptides like this compound, guiding experimental validation and accelerating the discovery of new bioactive molecules.

Advanced Research Methodologies for Investigating Dl Peptide Functionality

Labeling Strategies for Advanced Biophysical Studies

To probe the intricate details of DL-peptide structure and function, specific atoms or regions of the peptide are often tagged with isotopes or fluorescent molecules. These labels act as reporters, providing insights into the peptide's conformation, interactions, and dynamics.

Isotopic Labeling for NMR and MS Studies

Isotopic labeling is a cornerstone technique in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying peptides. jpt.com By strategically replacing atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can overcome challenges associated with studying complex molecules. jpt.comgenscript.com This approach is particularly valuable for determining the three-dimensional structure and dynamics of peptides in solution. jpt.comcpcscientific.com

In the context of H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH, isotopic labeling can be employed in several ways:

Uniform Labeling: The entire peptide can be synthesized using amino acids that are uniformly enriched with ¹³C and/or ¹⁵N. nih.gov This method is cost-effective when using bacterial expression systems for larger peptides and provides a wealth of information for structural determination. sigmaaldrich.comutoronto.ca However, for a short, synthetically produced peptide, this might be less common.

Selective and Site-Specific Labeling: A more targeted approach involves incorporating labeled amino acids at specific positions within the peptide chain. nih.govrsc.org For instance, one could synthesize this compound with a ¹³C-labeled Valine or a ¹⁵N-labeled Phenylalanine. This simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the detailed study of local conformation and dynamics at that specific residue. rsc.org This is particularly useful for pinpointing regions of the peptide involved in binding interactions.

Deuterium (B1214612) Labeling: Replacing non-exchangeable protons with deuterium (²H) can significantly simplify ¹H NMR spectra and reduce signal broadening, which is especially beneficial for larger peptides or those that aggregate. nih.govunl.pt

These labeling strategies, often used in combination, provide crucial distance and dihedral angle restraints that are used to calculate high-resolution 3D structures of peptides like this compound. genscript.com Furthermore, in mass spectrometry, isotopically labeled peptides serve as ideal internal standards for accurate quantification in complex biological samples. cpcscientific.com

Table 1: Common Isotopes Used in Peptide Labeling for NMR and MS

IsotopeSpin (I)Natural Abundance (%)Application Highlights
¹H 1/299.98Standard for NMR, provides structural and dynamic information.
²H (D) 10.015Simplifies ¹H NMR spectra, reduces relaxation for larger molecules. unl.pt
¹³C 1/21.1Provides backbone and side-chain structural information in NMR. cpcscientific.com
¹⁵N 1/20.37Labels the peptide backbone for structural and dynamic studies. cpcscientific.com
¹⁹F 1/2100Can be incorporated into amino acids as a sensitive NMR probe. sigmaaldrich.com

Fluorescent Labeling for Binding and Conformational Dynamics

Fluorescent labeling is a powerful tool for studying the interactions and conformational changes of peptides in real-time. altabioscience.com By attaching a fluorescent dye (fluorophore) to a peptide, researchers can monitor changes in its environment, such as binding to a target protein or insertion into a cell membrane. mdpi.combio-itworld.com

For a peptide like this compound, the cysteine residue provides a convenient and specific site for labeling via its thiol group. This allows for precise placement of the fluorescent probe. altabioscience.com Common strategies and applications include:

Environment-Sensitive Probes: Some fluorophores exhibit changes in their fluorescence emission spectrum depending on the polarity of their local environment. mdpi.com Attaching such a probe to the peptide would allow researchers to monitor its transition from an aqueous solution to a hydrophobic binding pocket on a target protein. mdpi.com

Fluorescence Resonance Energy Transfer (FRET): This technique involves labeling the peptide with a pair of fluorophores, a donor and an acceptor. altabioscience.com The efficiency of energy transfer between them is highly dependent on the distance separating them. bio-itworld.com By monitoring FRET, one can detect conformational changes within the peptide, such as folding or unfolding, upon binding to a target. beilstein-journals.org

Localization Studies: Tagging the peptide with a bright, photostable fluorophore allows for its visualization within cells and tissues using fluorescence microscopy. jpt.com This can reveal the peptide's cellular uptake, distribution, and localization to specific organelles. jpt.com

The choice of fluorophore is critical and depends on the specific application. Factors to consider include the dye's brightness, photostability, and potential to perturb the peptide's natural biological activity. altabioscience.com

Table 2: Examples of Fluorescent Dyes for Peptide Labeling

Dye FamilyExampleExcitation Max (nm)Emission Max (nm)Key Features
Fluorescein FITC, FAM~495~520Widely used, pH-sensitive. jpt.comsb-peptide.com
Rhodamine TAMRA~550~575Good photostability. jpt.com
Cyanine Cy3, Cy5~550, ~650~570, ~670Bright and photostable, suitable for FRET. altabioscience.comsb-peptide.com
Alexa Fluor Alexa Fluor 488~495~519Bright, photostable, and pH-insensitive. sb-peptide.com
Environment-Sensitive Dansyl, APMVariableVariableFluorescence properties change with environment polarity. pnas.org

High-Throughput Screening Methodologies for Peptide Libraries (Principles)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, making it a powerful tool in drug discovery and for understanding structure-activity relationships. polarispeptides.com For peptides, HTS often involves the screening of peptide libraries, which are large collections of systematically varied peptide sequences. genscript.com

Methodologies for Synthesizing and Testing DL-Peptide Libraries

The inclusion of D-amino acids in peptide libraries presents both opportunities and challenges. While they can increase resistance to proteolysis and expand the accessible chemical space, their synthesis requires specialized methods.

Split-and-Pool Synthesis: This is a common method for generating large combinatorial peptide libraries on solid-phase resins. americanpeptidesociety.org The resin beads are split into multiple portions, a different amino acid (either D or L) is coupled to each portion, and then the beads are pooled back together. Repeating this process allows for the creation of a library where each bead theoretically carries a unique peptide sequence. americanpeptidesociety.org

SPOT Synthesis: This technique involves synthesizing peptides in an array format on a cellulose (B213188) membrane. nih.gov It allows for the parallel synthesis of a large number of different peptides, which can then be screened simultaneously. nih.gov

Phage Display: While traditionally used for libraries of L-amino acid peptides, methods are being developed to incorporate non-canonical amino acids. nih.gov This biological approach allows for the creation of extremely large libraries. nih.gov

Once synthesized, these libraries can be screened for various activities. For instance, a library based on the this compound sequence could be screened for binding to a specific receptor or for antimicrobial activity. nih.gov

Data Analysis and Deconvolution for Structure-Activity Relationships

After a high-throughput screen identifies "hits" (active peptides), the next crucial step is to determine their sequences and understand what makes them active.

Deconvolution: For libraries synthesized using the split-and-pool method, identifying the active sequence from a single bead can be challenging. Iterative deconvolution methods involve systematically re-synthesizing and testing smaller, defined sub-libraries to narrow down the active sequence. nih.gov More direct methods involve cleaving the peptide from the hit bead and analyzing it using mass spectrometry.

Structure-Activity Relationship (SAR) Analysis: By comparing the sequences of active and inactive peptides from the screen, researchers can identify key residues and positions that are important for activity. nih.gov For example, a screen might reveal that a D-amino acid at a specific position is crucial for high-affinity binding. This information guides the design of next-generation peptides with improved properties. nih.gov Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build predictive models based on the screening data. acs.orgmdpi.com

Integration of Experimental and Computational Approaches in Peptide Research

The synergy between experimental and computational methods is revolutionizing peptide research. researchgate.netnih.gov Computational approaches can provide insights that are difficult to obtain through experiments alone, while experimental data is essential for validating and refining computational models. repec.org

For a peptide like this compound, this integrated approach could involve:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the peptide over time, providing detailed information about its conformational flexibility and interactions with other molecules, such as lipid membranes or protein receptors. acs.orgnih.gov These simulations can be used to predict the most stable conformations of the peptide and to understand how the inclusion of D-amino acids affects its structure and dynamics. acs.orgmdpi.com

Docking Studies: Computational docking can predict how the peptide might bind to a target protein. This can help to identify potential binding sites and to guide the design of more potent and selective analogs. acs.org

Integrating NMR and Computation: Experimental data from NMR studies, such as distance restraints from isotopic labeling, can be used as constraints in computational models to generate more accurate 3D structures of the peptide. nih.gov

AI and Machine Learning: Artificial intelligence and machine learning are increasingly being used to analyze large datasets from high-throughput screens, predict the properties of new peptide sequences, and even design novel peptides with desired functions. acs.orgnih.govbiorxiv.org

By combining these advanced methodologies, researchers can gain a comprehensive understanding of the structure, dynamics, and function of complex peptides like this compound, paving the way for their potential application in various fields.

Future Directions and Emerging Research Avenues for Dl Tetrapeptides

Development of Novel Synthetic Strategies for Complex DL-Peptide Architectures

The precise synthesis of peptides with mixed chirality is fundamental to exploring their potential. While standard peptide synthesis methods are well-established, creating complex DL-peptide architectures with high purity and yield presents unique challenges. Future research is focused on developing more efficient and versatile synthetic strategies.

The primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and liquid-phase synthesis. researchgate.netmasterorganicchemistry.com SPPS, developed by R. Bruce Merrifield, is the most common approach, involving the stepwise addition of amino acids to a growing chain anchored to a solid polymer resin. masterorganicchemistry.com This method is advantageous for its simplicity, potential for automation, and ease of purification. researchgate.net For complex DL-peptides, the key is the sequential coupling of the appropriate D- or L-amino acid at each step.

Key areas of development include:

Orthogonal Protecting Groups: The synthesis relies on protecting groups for the N-terminus (e.g., Fmoc or Boc) and the amino acid side chains. masterorganicchemistry.com Research into novel protecting group strategies is crucial for synthesizing more complex and modified DL-peptides, allowing for selective deprotection and modification at specific sites on the peptide backbone or side chains. nih.gov

Advanced Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents. While traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, newer reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer faster reaction times and higher yields, which is particularly important for sterically hindered couplings that can occur in complex peptide sequences. nih.govnih.gov

Greener Synthesis Protocols: A significant trend in peptide synthesis is the move towards more environmentally friendly methods. This includes reducing the use of hazardous solvents like trifluoroacetic acid (TFA) and developing more efficient, "greener" cleavage and purification techniques. researchgate.net

| Native Chemical Ligation (NCL) | A chemoselective reaction that ligates two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. | Forms a native peptide bond; can be used to join large, unprotected fragments. | Requires an N-terminal cysteine residue at the ligation site, which can be a design constraint. nih.gov |

Advancements in High-Resolution Spectroscopic and Microscopic Techniques for DL-Peptide Characterization

Characterizing the precise structure and stereochemistry of DL-peptides is a significant analytical challenge. The presence of multiple stereoisomers (epimers) requires sophisticated techniques that can differentiate between molecules with identical mass and composition but different spatial arrangements.

Advancements in the following techniques are paving the way for more detailed characterization:

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone of peptide analysis. chromatographyonline.com Techniques like Higher-Energy Collisional Dissociation (HCD) can generate rich fragmentation spectra. Recent studies have shown that the fragmentation patterns and ion intensities in HCD spectra can differ between peptide epimers, allowing for the potential localization of D-amino acids within the peptide sequence. mdpi.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions based on their size, shape, and charge in the gas phase. When coupled with MS, it provides an additional dimension of separation. This technique has proven to be a powerful tool for distinguishing between peptide epimers that may be indistinguishable by MS alone. By measuring the arrival time of fragment ions, IMS-MS can help pinpoint the location of a D-amino acid in a peptide chain. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for determining the three-dimensional structure of molecules in solution. mdpi.com Two-dimensional NMR techniques (e.g., COSY, TOCSY, NOESY) can be used to assign proton and carbon signals and to measure distances between atoms, providing detailed conformational information. rsc.org For DL-peptides, NMR can reveal how the presence of D-amino acids affects the local and global conformation, secondary structure, and dynamics. mdpi.com

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to the secondary structure of peptides (e.g., α-helix, β-sheet, random coil). rsc.org These techniques can be used to study how the introduction of D-amino acids influences the peptide's conformational landscape and its self-assembly behavior. Raman microscopy, in particular, allows for the chemical mapping of peptide structures within complex samples. rsc.org

Table 2: High-Resolution Techniques for DL-Peptide Characterization

Technique Principle Application for DL-Peptides
High-Resolution Tandem MS (HR-MS/MS) Precisely measures the mass-to-charge ratio of peptide fragments. chromatographyonline.com Differentiating epimers based on unique fragmentation patterns and ion intensities. mdpi.com
Ion Mobility Spectrometry (IMS) Separates ions based on their shape and size in the gas phase. acs.org Separation and identification of stereoisomers; localization of D-amino acids. mdpi.com
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. mdpi.com High-resolution 3D structure determination in solution; analysis of conformational ensembles. rsc.org

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Characterization of secondary structure (α-helix, β-sheet) and conformational changes. rsc.org |

Refinement of Computational Models for Enhanced Prediction of DL-Peptide Behavior and Interactions

Computational modeling has become an indispensable tool in peptide science, offering insights that can be difficult to obtain through experimental methods alone. diva-portal.org For DL-peptides, computational approaches are crucial for understanding how mixed chirality influences structure, dynamics, and interactions.

Future research is focused on refining these models for greater predictive power:

Quantum Mechanics (QM): QM methods provide highly accurate calculations of electronic structure and are essential for parameterizing the force fields used in classical MD simulations. They are also critical for accurately modeling reactions and spectroscopic properties.

Docking and Structure Prediction: Algorithms like ClusPro PeptiDock are used to predict how a peptide will bind to a protein receptor. frontiersin.org The challenge with DL-peptides is their increased flexibility and the unique interaction patterns that D-amino acids can form. Refining these algorithms to better account for the stereochemical diversity of DL-peptides is an active area of research. cambridge.org

Machine Learning and Artificial Intelligence (AI): AI-driven tools like AlphaFold have revolutionized protein structure prediction. nih.gov The future will see the increasing application of machine learning to predict the structure of complex peptides, including those with non-canonical or D-amino acids. Machine learning can also be used to build quantitative structure-property relationships, helping to design DL-peptides with specific functions. nih.gov

Table 3: Computational Modeling Techniques for DL-Peptides

Technique Description Application for DL-Peptides
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules over time. nih.gov Predicts conformational dynamics, flexibility, and interactions with solvent and other molecules. frontiersin.org
Peptide-Protein Docking Predicts the binding mode and affinity of a peptide to a protein target. cambridge.org Elucidates how mixed chirality affects binding specificity and strength.
Machine Learning (ML) Uses algorithms to learn from large datasets to predict properties or structures. nih.gov Predicts peptide structure from sequence; identifies peptides with desired properties. diva-portal.org

| Coarse-Grained (CG) Modeling | Simplifies molecular representations by grouping atoms into beads, allowing for longer simulation times. nih.gov | Simulates large-scale phenomena like self-assembly and membrane interactions. |

Exploration of Self-Assembling DL-Peptide Systems for Fundamental Materials Science Research

Self-assembly is a process where molecules spontaneously organize into ordered structures. thescipub.com Peptides are excellent building blocks for self-assembly due to their specific and directional interactions, such as hydrogen bonding and hydrophobic interactions. nih.gov The introduction of D-amino acids into a peptide sequence can profoundly influence this process, leading to novel nanostructures with unique properties.

Emerging research in this area includes:

Controlling Nanostructure Morphology: The stereochemistry of the constituent amino acids is a key determinant of the final self-assembled structure. For instance, homochiral peptides often form twisted helical structures, whereas racemic (DL) peptides can form non-chiral structures like flat sheets or nanotubes. By precisely controlling the sequence and stereochemistry of DL-peptides, researchers aim to create a wide array of nanostructures, including nanofibers, hydrogels, vesicles, and nanotubes. nih.govwikipedia.org

Influence of Specific Residues: The amino acids in H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH have properties conducive to self-assembly. Phenylalanine, with its aromatic side chain, can participate in π-π stacking interactions, a major driving force in the self-assembly of many peptides. nih.gov Cysteine residues can form covalent disulfide bonds, which can be used to crosslink and stabilize self-assembled structures. The hydrophobic nature of valine and methionine also contributes to the interactions that drive assembly in aqueous environments. wikipedia.org

Functional Materials: Self-assembling DL-peptides can form hydrogels with high water content (>99%), creating scaffolds that mimic the extracellular matrix. wikipedia.org These materials are being explored for applications in 3D cell culture, tissue engineering, and regenerative medicine. nih.gov The unique mechanical, electronic, and optical properties of these peptide-based materials also make them candidates for applications in biosensors, nanoelectronics, and drug delivery. thescipub.comeuropean-mrs.com

Table 4: Self-Assembled DL-Peptide Structures and Applications

Structure Description Driving Forces Potential Applications
Nanofibers/Nanotubes Elongated, high-aspect-ratio cylindrical structures. thescipub.com Hydrogen bonding, hydrophobic interactions, π-π stacking. Tissue engineering scaffolds, conductive nanowires, drug delivery. european-mrs.com
Hydrogels 3D network of peptide fibers that entrap a large amount of water. wikipedia.org Entanglement and crosslinking of self-assembled nanofibers. 3D cell culture, wound healing, sustained release of therapeutics. nih.govnih.gov
Vesicles/Micelles Spherical structures with a hollow aqueous core (vesicles) or a hydrophobic core (micelles). Amphiphilicity of the peptide sequence. Drug encapsulation and delivery, nanoreactors. nih.gov

| Nanosheets | Two-dimensional, planar structures. | Strong intermolecular hydrogen bonding in a β-sheet conformation. | Biosensors, catalytic surfaces, separation membranes. |

Expanding the Theoretical Understanding of Chirality in Biological Recognition and Catalysis

Chirality is a fundamental property of life. wikipedia.org Proteins in most organisms are made exclusively from L-amino acids, and enzymes are exquisitely stereoselective catalysts. hilarispublisher.com The study of DL-peptides challenges this paradigm and offers a unique opportunity to deepen our understanding of how chirality governs molecular recognition and biological function.

Key theoretical questions being addressed include:

The Basis of Enantioselectivity: The "lock-and-key" metaphor, first proposed by Emil Fischer, and the three-point attachment model provide foundational explanations for how enzymes distinguish between enantiomers. nih.gov Studying the interaction of DL-peptides with enzymes and receptors can provide new data to refine these models and develop a more nuanced understanding of chiral recognition. This involves dissecting the roles of noncovalent interactions—such as hydrogen bonds, and electrostatic and hydrophobic forces—in conferring enantioselectivity. acs.org

Biological Activity of DL-Peptides: Because they contain "unnatural" D-amino acids, DL-peptides are often more resistant to degradation by proteases, which are evolved to recognize L-amino acid sequences. This increased stability is a significant advantage for developing peptide-based therapeutics. However, the presence of D-amino acids can also alter or abolish binding to biological targets. Understanding these structure-activity relationships is a major goal.

Chirality in Catalysis: Chiral catalysts are essential tools in modern chemistry for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. numberanalytics.com Studying how the mixed chirality within a DL-peptide influences its potential catalytic activity—or its ability to act as a scaffold for a catalytic center—could lead to the design of novel artificial enzymes (artzymes) with tailored functions. nih.gov The arrangement of D- and L-amino acids can create unique catalytic pockets not accessible with homochiral peptides.

Table 5: Key Concepts in Molecular Chirality

Concept Description Relevance to DL-Peptides
Chirality A geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org The D- and L-forms of the amino acids in the peptide are chiral.
Enantiomers A pair of chiral molecules that are mirror images of each other. hilarispublisher.com A peptide made of all D-amino acids is the enantiomer of one made of all L-amino acids.
Diastereomers Stereoisomers that are not mirror images of each other. A DL-peptide is a diastereomer of an all-L or all-D peptide.
Homochirality The property of a system where all chiral units have the same stereochemistry (e.g., proteins made only of L-amino acids). wikipedia.org DL-peptides deviate from the biological principle of homochirality, leading to unique properties.

| Chiral Recognition | The ability of a chiral molecule or system to interact differently with the enantiomers of another chiral compound. nih.gov | Explains why DL-peptides interact differently with biological targets (enzymes, receptors) compared to all-L peptides. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with iterative coupling of DL-configured amino acids (Cys, Val, Phe, Met) using Fmoc/t-Bu chemistry. Post-synthesis, reversed-phase HPLC is critical for purification, with mobile phases adjusted to account for the racemic nature of the peptide. Characterization via LC-MS and NMR (e.g., 1H^1H, 13C^{13}C) ensures purity and structural fidelity. For reproducibility, standardized protocols like χDL (a machine-readable chemical description language) can automate synthesis workflows across laboratories .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under controlled pH (e.g., 2.0–9.0), temperature (4°C–37°C), and oxidative conditions (e.g., H2_2O2_2 exposure). Analytical methods like circular dichroism (CD) spectroscopy can monitor conformational changes, while LC-MS tracks hydrolysis or oxidation products. Long-term storage stability should be evaluated using lyophilized samples under inert gas (argon) to prevent disulfide bond formation in cysteine residues .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on GHS classification, the compound may pose risks of respiratory irritation (H335) and skin/eye irritation (H315, H319). Researchers must use PPE (gloves, lab coats, goggles), work in a fume hood, and employ engineering controls (e.g., local exhaust ventilation). Emergency protocols for spills include neutralization with inert absorbents and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using AMBER or GROMACS) can model peptide-receptor interactions. Due to the racemic configuration, enantiomer-specific docking poses should be compared. Density Functional Theory (DFT) calculations may further elucidate electronic properties influencing binding affinity. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to correlate computational predictions with experimental data .

Q. How should researchers resolve contradictions in reported bioactivity data for this peptide?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, enantiomeric purity). A meta-analysis framework should include:

  • Data Harmonization : Normalize activity metrics (e.g., IC50_{50}, EC50_{50}) across studies.
  • Bias Assessment : Evaluate enantiomeric composition (DL vs. L/D forms) using chiral HPLC.
  • Statistical Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., buffer composition, incubation time).
    Transparent reporting via platforms like χDL ensures reproducibility and cross-lab comparability .

Q. What experimental designs can elucidate the impact of racemic configuration on biological activity?

  • Methodological Answer : Comparative studies should synthesize enantiomerically pure L- and D-forms alongside the DL mixture. Bioactivity assays (e.g., enzyme inhibition, receptor binding) must use standardized protocols to minimize variability. For in vivo studies, pharmacokinetic profiling (e.g., AUC, Cmax_{max}) can assess metabolic differences. Advanced techniques like X-ray crystallography may reveal stereospecific binding modes .

Data Integration & Reproducibility

Q. How can researchers ensure cross-lab reproducibility in studies involving this peptide?

  • Methodological Answer : Adopt machine-readable formats like χDL to encode synthesis protocols, ensuring step-by-step reproducibility. Data should be annotated with metadata (e.g., HPLC gradient profiles, MS calibration parameters) and shared via FAIR-compliant repositories. Collaborative platforms (e.g., MDL Patent Chemistry Database) enable access to prior art, reducing redundant experimentation .

Q. What strategies optimize the integration of heterogeneous data (e.g., structural, bioactivity) for this compound?

  • Methodological Answer : Use semantic web technologies (e.g., OWL ontologies) to map data elements (e.g., CAS numbers, spectral IDs) across databases. Tools like XPath or SPARQL queries can automate data extraction from XML or RDF sources. For contradictions, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.